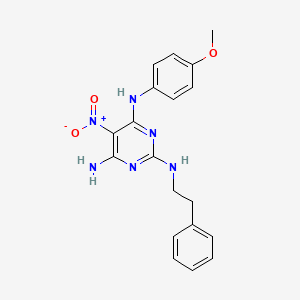

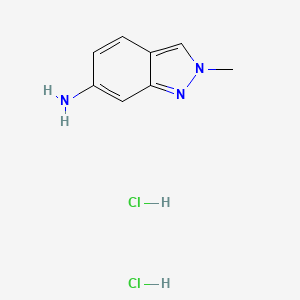

![molecular formula C7H8BrCl2N3 B2491969 3-溴咪唑并[1,2-a]吡啶-6-胺;二盐酸盐 CAS No. 2460751-23-7](/img/structure/B2491969.png)

3-溴咪唑并[1,2-a]吡啶-6-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine; dihydrochloride derivatives involves multiple steps, including bromination, cyclization, and amination reactions. A chemodivergent synthesis from α-bromoketones and 2-aminopyridine under different conditions has been reported to yield 3-bromoimidazo[1,2-a]pyridines efficiently. Another approach involves a two-step synthesis starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, leading to a range of N-substituted derivatives suitable for combinatorial chemistry applications (Schmid, Schühle, & Austel, 2006); (Liu et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-a]pyridin-6-amine; dihydrochloride is characterized by a fused heterocyclic system that includes imidazo and pyridine rings. This configuration is crucial for its biological activity and chemical reactivity. The 3D molecular scaffold of this compound allows for optimal adaptation to biological targets' three-dimensional binding sites, which is particularly beneficial for drug design and discovery efforts.

Chemical Reactions and Properties

3-Bromoimidazo[1,2-a]pyridin-6-amine; dihydrochloride participates in various chemical reactions, including nucleophilic substitution, coupling reactions, and cyclization processes. These reactions expand its structural diversity and functionalize it for further applications. The presence of both bromo and amine functional groups enables selective transformations, such as Suzuki–Miyaura cross-coupling, to synthesize derivatives with potential biological activities (Bazin et al., 2013).

科学研究应用

在药物化学中合成分子支架

- 该化合物已被用于合成3-(N-取代氨甲基)-5-(N-取代亚胺基)-2,3-二氢咪唑[1,2-a]吡啶,提供了一个三维分子支架,可能对能够最佳适应生物靶点的小分子有用。由于初级胺的结构多样性,这种合成特别适用于组合库(Schmid, Schühle, & Austel, 2006)。

离子液体促进的合成

- 使用离子液体,特别是1-丁基-3-甲基咪唑溴化物,合成了3-溴咪唑[1,2-a]吡啶-6-胺二盐。这种方法在反应工作中提供了简便性,并允许重复使用离子液体(Shaabani, Soleimani, & Maleki, 2006)。

制药行业应用

- 在制药领域,这种化合物在制备活性药物成分(APIs)方面很重要,特别是使用钯催化的Suzuki–Miyaura硼化反应。它有潜在用途于抗癌和抗结核药物的开发(Sanghavi, Sriram, Kumari, & Kapadiya, 2022)。

多样化化学合成应用

- 该化合物用于合成各种化学品,如N-(吡啶-2-基)酰胺和其他3-溴咪唑[1,2-a]吡啶,通过不同的反应条件和环化过程。这种多功能性对于将3-溴咪唑吡啶转化为其他骨架很重要(Liu et al., 2019)。

化学分歧合成

- 该化合物还在化学分歧合成过程中起着重要作用,提供了在不同条件下创建不同类型化合物的途径,展示了它在化学合成中的适应性(Masters et al., 2011)。

微波辅助一锅法合成

- 报道了一种高效的、微波辅助的一锅法合成方法,用于多种3-溴咪唑[1,2-a]吡啶,包括这种化合物。这种方法以其良好的产率和简便性而闻名(Patil et al., 2014)。

合成钯催化交叉偶联反应的配体

- 它已被用于合成3-芳基-2-膦基咪唑[1,2-a]吡啶配体,用于钯催化的交叉偶联反应,展示了它在促进复杂化学反应中的作用(Tran et al., 2019)。

生物合成启发的海洋生物碱合成

- 该化合物在生物合成启发的海洋C6N4 2-氨基咪唑碱类化合物合成中发挥作用,突显了它在合成天然海洋代谢产物中的应用(Abou-Jneid et al., 2004)。

抗癌和抗氧化活性

- 一些3-溴咪唑[1,2-a]吡啶-6-胺二盐的衍生物已被评估其抗癌和抗氧化活性,强调了它在治疗应用中的潜力(Rehan, Al Lami, & Alanee, 2021)。

安全和危害

When handling 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided and dust formation should be prevented .

属性

IUPAC Name |

3-bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUMYJHPCWVPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1N)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

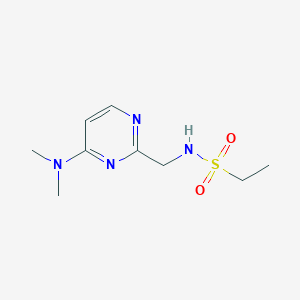

![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)

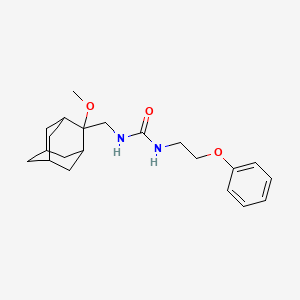

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)

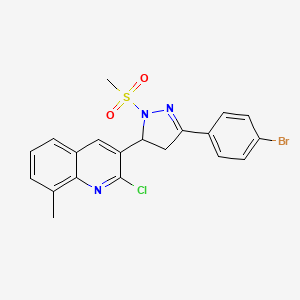

![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)

![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)